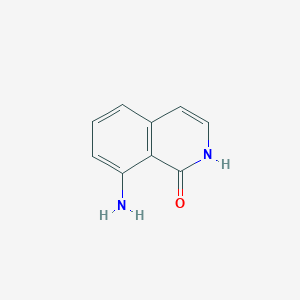

8-Aminoisoquinolin-1-ol

描述

Historical Context and Significance of the Isoquinoline (B145761) Scaffold in Organic Chemistry

The story of isoquinoline begins in 1885 when it was first isolated from coal tar. royalsocietypublishing.org This discovery opened the door to a vast new family of organic compounds. Structurally, isoquinoline is an isomer of quinoline (B57606), with the nitrogen atom located at position 2 in the heterocyclic ring. royalsocietypublishing.org This seemingly minor difference results in significantly distinct chemical and biological properties.

The true significance of the isoquinoline scaffold was unveiled through the study of natural products. It was found to be the core structural framework of numerous alkaloids, a class of naturally occurring compounds with potent physiological effects. royalsocietypublishing.orgresearchgate.netnih.gov Prominent examples include papaverine, an opium alkaloid, and the powerful analgesic, morphine. royalsocietypublishing.orgresearchgate.net These natural alkaloids, with their origins in the aromatic amino acid tyrosine, have been used in traditional medicine for centuries for their analgesic, antimicrobial, and anti-inflammatory properties. royalsocietypublishing.orgnih.gov

The prevalence of the isoquinoline motif in biologically active natural products spurred intense interest among synthetic organic chemists. This led to the development of classical named reactions like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch syntheses, which became foundational methods for constructing the isoquinoline skeleton. nih.gov The ability to synthesize these complex molecules in the laboratory not only provided access to larger quantities of rare natural products for further study but also enabled the creation of novel derivatives with modified properties. This established the isoquinoline scaffold as a "privileged structure" in medicinal chemistry—a molecular framework that is frequently found in biologically active compounds. nih.govmdpi.comsioc-journal.cn

Current Research Landscape of Functionalized Isoquinolines

The legacy of isoquinoline's historical importance continues to fuel contemporary research, with functionalized isoquinolines remaining a focal point in the quest for new therapeutic agents and advanced materials. nih.govmdpi.comsioc-journal.cn The inherent biological activity of the isoquinoline core makes it an attractive template for drug discovery. nih.gov Modern research has demonstrated that isoquinoline derivatives possess a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antidiabetic properties. researchgate.netnih.govnih.gov

A significant portion of current research is dedicated to the development of novel and more efficient synthetic methodologies for creating functionalized isoquinolines. mdpi.comsioc-journal.cn While traditional methods are still relevant, there is a strong emphasis on creating sustainable, atom-economical, and environmentally friendly synthetic routes. forecastchemicals.com This often involves the use of transition-metal catalysis, with metals like rhodium, palladium, and copper facilitating the construction of complex isoquinoline derivatives with high precision and selectivity. nih.govacs.org These advanced synthetic strategies allow for the introduction of a wide array of functional groups at various positions on the isoquinoline ring, enabling the fine-tuning of the molecule's properties for specific applications. nih.govwalisongo.ac.id

Beyond medicinal chemistry, functionalized isoquinolines are finding applications in materials science and catalysis. forecastchemicals.comuc.pt For instance, certain isoquinoline derivatives are being investigated for their use in organic light-emitting diodes (OLEDs) due to their unique photophysical properties. uc.pt The ability of the isoquinoline scaffold to act as a ligand for metal catalysts is also being explored. uc.pt

Research Focus on 8-Aminoisoquinolin-1-ol within Contemporary Chemical Science

Within the broad family of isoquinoline derivatives, This compound has emerged as a compound of significant interest in contemporary chemical research. This molecule, which can also be named by its tautomeric form, 8-amino-1(2H)-isoquinolinone, is recognized as a valuable synthetic building block. forecastchemicals.com Its structure combines the key features of the isoquinoline scaffold with a strategically placed amino group and a hydroxyl (or keto) group, which impart specific reactivity and functionality.

The primary application of this compound is as an intermediate in the synthesis of more complex, biologically active molecules. forecastchemicals.com The amino and hydroxyl/keto functionalities serve as handles for further chemical modifications, allowing chemists to construct a diverse range of derivatives. For example, derivatives of 8-aminoisoquinolinone have been synthesized and evaluated for their potential as antitumor agents. nih.gov

A particularly active area of research for this compound and its close relatives is in the development of fluorescent chemosensors. researchgate.netmdpi.com The 8-aminoquinoline (B160924) core is a well-known chelating agent, capable of binding to metal ions. sioc-journal.cnnih.gov This binding event can significantly alter the photophysical properties of the molecule, leading to a "turn-on" or "turn-off" fluorescent response. This makes derivatives of 8-aminoquinoline attractive for the selective detection of biologically and environmentally important metal ions, such as zinc (Zn²⁺) and copper (Cu²⁺). mdpi.comsioc-journal.cnresearchgate.net The development of such sensors is crucial for applications in medical diagnostics and environmental monitoring. mdpi.com Furthermore, the metal-chelating properties of these compounds have led to their investigation in the context of neurodegenerative diseases like Parkinson's disease, where metal ion dysregulation is a contributing factor. sioc-journal.cn

Chemical Compound Data

Below are data tables for the compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| Appearance | Off-white to pale yellow crystalline powder |

| CAS Number | 216097-69-7 |

Data sourced from forecastchemicals.comacs.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 8-amino-1(2H)-isoquinolinone |

| Quinoline |

| Papaverine |

| Morphine |

| Tyrosine |

| Zinc (Zn²⁺) |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

8-amino-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMPRYSFGIABNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Derivatization and Functionalization Strategies of 8 Aminoisoquinolin 1 Ol

Chemical Reactivity of the Amino Group in 8-Aminoisoquinolin-1-ol

The primary amino group at the C-8 position is a key site for functionalization due to the nucleophilic nature of the nitrogen atom's lone pair of electrons. This allows for a variety of reactions with electrophilic partners.

The amino group in this compound acts as a potent nucleophile, capable of attacking electron-deficient centers. libretexts.org This fundamental reactivity enables nucleophilic substitution reactions where the amino group displaces a leaving group on an electrophilic substrate. iipseries.orgresearchgate.net The general form of this reaction involves the nitrogen's lone pair forming a new bond with the electrophile, while the original bond to the leaving group is cleaved. iipseries.org The reactivity in these substitutions is influenced by the nature of the electrophile, the leaving group's stability, and the reaction conditions. libretexts.orgnih.gov For instance, alkyl halides are common electrophiles, where the halogen atom serves as the leaving group. libretexts.org The reaction proceeds as the nucleophilic amine attacks the electrophilic carbon of the alkyl halide, resulting in the formation of a new carbon-nitrogen bond. researchgate.net

A prominent reaction involving the amino group is acylation to form stable amide derivatives. This transformation is typically achieved by reacting this compound with acylating agents like acyl chlorides or carboxylic anhydrides. researchgate.net The reaction proceeds via a nucleophilic acyl substitution mechanism. libretexts.orgyoutube.com The nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. researchgate.netyoutube.com This is followed by the elimination of a leaving group, such as a chloride ion (from an acyl chloride) or a carboxylate ion (from an anhydride), to yield the corresponding N-acylated isoquinoline (B145761). libretexts.orgyoutube.com

A specific application of this reaction is the synthesis of 8-aminoquinoline (B160924) amides of triterpenoic acids, such as ursonic and oleanonic acid. mdpi.com In this process, the triterpenoic acid is first converted to its more reactive acyl chloride using oxalyl chloride. mdpi.com The subsequent addition of 8-aminoquinoline in the presence of a base like triethylamine (B128534) facilitates the formation of the desired amide bond. mdpi.com This strategy highlights the utility of acylation for conjugating the isoquinoline core with complex natural products. mdpi.com

Table 1: Synthesis of Triterpenoic Acid Amides of 8-Aminoquinoline

| Starting Triterpenoic Acid | Amide Product | Yield |

|---|---|---|

| 3-oxo-urs-12-en-28-oic acid (Ursonic Acid) | N-(1-oxo-1,2-dihydroisoquinolin-8-yl)-3-oxo-urs-12-en-28-amide | 80% |

| 3-oxo-olean-12-en-28-oic acid (Oleanonic Acid) | N-(1-oxo-1,2-dihydroisoquinolin-8-yl)-3-oxo-olean-12-en-28-amide | 84% |

Data sourced from: MDPI mdpi.com

Direct N-alkylation of the amino group in this compound with alkyl halides can be challenging. masterorganicchemistry.com A primary issue is polyalkylation, as the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a mixture of products including tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com

To overcome these limitations, modern catalytic methods have been developed. One effective strategy is the N-alkylation of primary amines using alcohols as alkylating agents, catalyzed by transition metal complexes, such as those containing iridium. researchgate.net This "borrowing hydrogen" or "hydrogen autotransfer" process involves the temporary oxidation of the alcohol to an aldehyde by the catalyst. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced in situ by the catalyst using the hydrogen that was "borrowed" from the alcohol. This method is atom-economical, producing water as the only byproduct. researchgate.net Another green approach involves using propylene (B89431) carbonate as both a solvent and an alkylating agent under neat conditions, avoiding the use of genotoxic alkyl halides. mdpi.com

Functionalization at the Hydroxyl Moiety

The hydroxyl group at the C-1 position of the isoquinoline ring presents another site for derivatization, primarily through O-alkylation and O-acylation reactions. The hydroxyl group, being part of a lactam-lactim tautomeric system, can be selectively functionalized under appropriate conditions.

Chemoselective O-acylation in the presence of an amino group can be achieved by performing the reaction under acidic conditions. beilstein-journals.org Protonation of the more basic amino group deactivates it towards acylation, allowing the less basic hydroxyl group to react with an acylating agent like acetic anhydride (B1165640). beilstein-journals.org This strategy has been successfully employed for the selective O-acetylation of hydroxyamino acids. beilstein-journals.org Similarly, O-alkylation can be performed, for instance, by reacting the hydroxyl group with alkyl halides in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic alkoxide that can then attack the alkyl halide. researchgate.net The choice of base and reaction conditions is crucial to prevent competing N-alkylation.

Ring Modifications and Substituent Introductions

Beyond the functional groups, the isoquinoline ring itself can be modified to introduce new substituents and construct more complex heterocyclic systems.

A powerful strategy for modifying the isoquinoline core is through transition-metal-catalyzed C-H bond functionalization. The 8-aminoquinoline scaffold is a highly effective bidentate directing group in this context. nih.govshu.ac.uk The nitrogen atoms of the quinoline (B57606) ring and the C-8 amino group can chelate to a metal center, positioning it to selectively activate and functionalize a specific C-H bond on the aromatic ring. shu.ac.ukresearchgate.net

This approach has been used for a variety of transformations, including:

C5-Chlorination: Using copper catalysts, the C-5 position of the 8-aminoquinoline ring can be selectively chlorinated. shu.ac.uk

C5-Sulfonylation and C5-Chalcogenation: Copper-catalyzed methods have also been developed to introduce sulfonyl and chalcogen groups at the C-5 position. shu.ac.uk

C2-Alkylation: The C-2 position can be functionalized with alkyl groups using copper-based catalytic systems. shu.ac.uk

C5-Nitration: A mild and practical nitration protocol at the C-5 position has been achieved using an inexpensive cobalt catalyst, which operates via a Single Electron Transfer (SET) mechanism. shu.ac.uk

These C-H activation strategies provide a direct and atom-economical route to substituted 8-aminoquinoline derivatives, which would be difficult to access through traditional synthetic methods. rsc.org

Table 2: Examples of C-H Functionalization of the 8-Aminoquinoline Scaffold

| Metal Catalyst | Functional Group Introduced | Position |

|---|---|---|

| Copper (Cu) | Chloro (-Cl) | C-5 |

| Copper (Cu) | Sulfonyl (-SO₂R) | C-5 |

| Copper (Cu) | Alkyl (-R) | C-2 |

| Cobalt (Co) | Nitro (-NO₂) | C-5 |

Data sourced from: Royal Society of Chemistry shu.ac.uk

Spectroscopic and Computational Investigations of 8 Aminoisoquinolin 1 Ol and Analogs

Advanced Spectroscopic Characterization Techniques (Beyond Basic Identification)

Advanced spectroscopic techniques are indispensable for the detailed characterization of 8-aminoisoquinolin-1-ol and its analogs, offering insights beyond simple identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. For instance, in derivatives of 8-aminoquinoline (B160924), the chemical shifts of protons and carbons are influenced by the electronic effects of various substituents. nih.govmdpi.com Electron-donating groups typically cause upfield shifts, while electron-withdrawing groups result in downfield shifts.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to establish connectivity between protons and their spatial proximity, respectively. nih.govmdpi.com For example, NOESY experiments on amides of 8-aminoquinoline with triterpenoic acids revealed that the aminoquinoline moiety is oriented closer to the C/D rings of the pentacyclic core. mdpi.com This detailed structural information is critical for understanding the molecule's conformation in solution. mdpi.com

Table 1: Representative ¹H NMR Chemical Shifts for 8-Quinolinol Derivatives chemicalbook.com

| Proton Assignment | Shift (ppm) | Coupling Constant (Hz) |

| A | 8.783 | J(A,E)=4.1 |

| C | 8.148 | J(A,C)=1.6, J(C,E)=8.3 |

| D | 7.453 | J(D,F)=8.3, J(D,G)=7.6 |

| E | 7.426 | |

| F | 7.330 | J(F,G)=1.2 |

| G | 7.191 |

Note: Data is for 8-quinolinol in CDCl₃. The specific shifts for this compound may vary.

High-Resolution Mass Spectrometry for Molecular Confirmation of Derivatives

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized derivatives of this compound. nih.gov Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to several decimal places, which allows for the determination of a unique molecular formula. bioanalysis-zone.com This capability is essential to distinguish between isomers, which have the same nominal mass but different atomic compositions. bioanalysis-zone.com

Techniques such as Electrospray Ionization (ESI) are commonly used to generate ions for HRMS analysis. miamioh.edu For derivatives of related compounds like 8-aminoquinoline, HRMS has been used to confirm the molecular formula of the synthesized products. nih.gov For example, in the analysis of triterpenoic acid amides of 8-aminoquinoline, HRMS would be used to verify the expected exact mass of the final compound, providing definitive confirmation of its identity. mdpi.com

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Vibrations and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, offers valuable insights into the molecular vibrations and bonding within this compound and its analogs. mdpi.com These techniques are used to identify functional groups and study intermolecular interactions like hydrogen bonding. nepjol.info

In the FT-IR spectrum of related compounds like 8-hydroxyquinoline (B1678124), characteristic peaks for O-H stretching, C-N stretching, and C-C aromatic stretching are observed. researchgate.net For this compound, the FT-IR spectrum would exhibit characteristic bands for the N-H stretching of the amino group, O-H stretching of the hydroxyl group, and various vibrations of the isoquinoline (B145761) core. The positions of these bands can be influenced by the molecular environment and hydrogen bonding. nepjol.info For instance, the NIST Chemistry WebBook provides infrared spectral data for 8-aminoquinoline, showing characteristic absorption bands. nist.gov

Raman spectroscopy provides complementary information, particularly for non-polar bonds. mpg.de In studies of 8-aminoquinoline derivatives, Raman spectra have been used to identify key vibrational modes, such as the C=N stretching and C-O phenolic stretching. nih.gov

Table 2: Selected Vibrational Frequencies for an 8-Aminoquinoline Derivative (Schiff Base) nih.gov

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| ν(C=N) | 1629 | 1601 |

| ν(C-Ophenolic) | 1215 | 1237 |

| ν(O-H) | 3456 | 3076 |

| ν(C=C) | 1469 | 1421–1500 |

| ν(C-H) | 3058 | - |

UV-Vis Spectroscopy for Electronic Transitions and Deprotonation Studies

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule and can be used to investigate processes like deprotonation. The absorption of UV-visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's electronic structure.

For derivatives of 8-aminoquinoline, UV-Vis spectra typically show multiple absorption bands corresponding to π-π* and n-π* transitions within the aromatic system. nih.gov Studies on related quinoline (B57606) derivatives have shown that the position and intensity of these bands are sensitive to solvent polarity and pH. Changes in the UV-Vis spectrum upon addition of a base can be used to determine the pKa value associated with the deprotonation of the hydroxyl or amino group. The NIST Chemistry WebBook contains UV/Visible spectral data for the related compound 8-aminoquinoline. nist.gov

Quantum Chemical and Computational Modeling Studies

Computational chemistry provides a theoretical framework to complement experimental findings, offering a deeper understanding of the molecular properties of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, optimized geometry, and vibrational frequencies of molecules. scirp.org By employing functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), researchers can calculate various molecular properties. nih.govmdpi.com

For analogs such as 8-hydroxyquinoline and 1-aminoisoquinoline (B73089), DFT calculations have been successfully used to predict molecular geometries and vibrational spectra. researchgate.net The calculated vibrational frequencies often show good agreement with experimental data from FT-IR and FT-Raman spectroscopy, aiding in the assignment of vibrational modes. researchgate.netnih.gov

Furthermore, DFT calculations can provide insights into the electronic properties of this compound, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). scholarpublishing.org This information is valuable for understanding the molecule's reactivity and potential for intermolecular interactions. scirp.org For example, DFT calculations on 8-aminoquinoline derived Schiff bases have been used to analyze their electronic structure and reactive sites. nih.gov

Energy Landscape Analysis of Redox Processes

The study of the energy landscape of redox processes is crucial for understanding the electrochemical behavior of molecules like this compound. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping these landscapes. whiterose.ac.uk DFT calculations allow for the determination of key parameters such as ionization potentials, electron affinities, and reorganization energies, which govern the kinetics and thermodynamics of electron transfer reactions.

For heterocyclic molecules, these computational approaches can elucidate the mechanisms of redox-dependent processes. For instance, studies on o-quinones demonstrate how their reduction to radical anions significantly enhances hydrogen bonding strength, a process that can be detected by positive shifts in the redox potential. acs.org The energy landscape for such a process would detail the energy of the neutral quinone, the radical anion, and the transition state for the electron transfer.

The Fragment Molecular Orbital (FMO) method, which can be combined with density-functional tight-binding (DFTB), is another powerful tool for analyzing redox processes in large molecular systems. science.gov This approach breaks down a large molecule into smaller fragments, making calculations more manageable without significant loss of accuracy. It can be used to model the electronic structure changes that occur during oxidation or reduction, providing insight into the stability and reactivity of the resulting species. science.gov

While specific studies detailing the complete redox energy landscape of this compound are not widely available, the principles can be inferred from related systems. The electrochemical synthesis of related heterocyclic compounds, such as 2-aminothiazoles, involves mechanisms that are mapped out through understanding the energy of intermediates and transition states in the redox reactions. beilstein-journals.org Similarly, the photorelease mechanism of o-nitrobenzyl groups, which involves an aci-nitro intermediate formed through intramolecular hydrogen abstraction, highlights how computational studies can track the energy changes through various states of a redox process. acs.org These examples underscore the capability of computational chemistry to predict the most likely pathways and energy barriers involved in the oxidation and reduction of complex organic molecules.

In Silico Studies for Biological Activity Prediction and Ligand-Target Interactions

In silico methods are pivotal in modern drug discovery for predicting the biological activity of compounds and elucidating their interactions with protein targets, saving significant time and resources. nih.gov For molecules like this compound and its analogs, these computational tools offer a preliminary assessment of their therapeutic potential.

Biological Activity Prediction

One prominent tool for this purpose is the Prediction of Activity Spectra for Substances (PASS). way2drug.com PASS analysis estimates a compound's probable biological activities based on its structural formula, comparing it to a vast database of known structure-activity relationships. way2drug.commdpi.com The output is a list of potential pharmacological effects, biochemical mechanisms, and even toxicities, each with a corresponding probability value (Pa) of being active. way2drug.commdpi.com For example, in silico studies on 1-piperazine indole (B1671886) hybrids successfully used such tools to predict kinase inhibitor activity and other favorable biological properties. nih.gov This approach allows researchers to prioritize compounds that exhibit a desired activity profile while avoiding undesirable effects. way2drug.com

Ligand-Target Interactions

Molecular docking is a fundamental in silico technique used to predict the preferred orientation of a ligand when bound to a target protein. scispace.com This method helps in understanding the binding mode and affinity, which are crucial for a compound's biological function. scispace.comresearchgate.net Studies on isoquinoline derivatives have successfully employed docking to identify key interactions within the active sites of target proteins. For instance, research on 2-aminoquinolines and 1-aminoisoquinolines as antimicrobial agents used molecular docking to understand their binding poses within the target protein 1BAG. researchgate.net

Successful ligand-target binding often relies on a combination of interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov A detailed analysis of protein-ligand complexes available in databases like the Protein Data Bank (PDB) reveals statistical preferences for certain types of interactions and amino acid residues in binding pockets. embl.de For example, an X-ray crystallography study of 3-aminoisoquinolin-1-ol, an analog of the title compound, revealed that it binds to a dimer interface of procaspase-6, where it is sandwiched between two tyrosine residues (Y198) through π-π interactions. nih.gov Similarly, studies on isoquinolin-1-one inhibitors of Poly(ADP-ribose) Polymerase 2 (PARP-2) were designed based on a thorough understanding of the catalytic sites of the target isoforms, leading to the development of highly selective compounds. acs.org

The data from these interaction studies, including the specific amino acid residues involved and the types of bonds formed, are critical for optimizing lead compounds to enhance their potency and selectivity. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a powerful computational lens to observe the time-dependent behavior of molecules and their complexes, offering insights that are inaccessible through static models. mdpi.com This technique is essential for understanding the conformational flexibility and the dynamics of ligand binding to a protein target. nih.gov

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around its single bonds. chemistrysteps.com For flexible molecules, identifying the low-energy, biologically active conformation is key. While solid-state methods like X-ray crystallography provide a single snapshot, often influenced by crystal packing forces, MD simulations explore the conformational landscape of a molecule in a more biologically relevant solvated environment. beilstein-journals.org Computational studies on various cyclic molecules have shown that even subtle changes, like the substitution of a single halogen atom, can significantly influence conformational preference. beilstein-journals.orgnih.gov MD simulations can track the transitions between different conformations over time, revealing the molecule's inherent flexibility and the predominant shapes it assumes in solution.

Binding Dynamics and Stability

MD simulations are extensively used to assess the stability of a protein-ligand complex once a binding pose has been predicted by docking. nih.gov By simulating the complex over nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. researchgate.net Key metrics are analyzed to quantify this stability:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein backbone or ligand atoms over time from their initial positions. A low and stable RMSD value suggests the complex has reached equilibrium and is stable. mdpi.comnih.gov

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual residues, highlighting which parts of the protein are flexible or rigid during the simulation. nih.gov

Hydrogen Bond Analysis: MD trajectories are analyzed to determine the occupancy of specific hydrogen bonds between the ligand and protein, revealing which interactions are most persistent and crucial for stable binding. mdpi.commdpi.com

A study on 1-aminoisoquinoline derivatives as antimicrobial agents performed a 100-nanosecond MD simulation to confirm the stability of the ligand-protein complex, finding the active compounds to be stable within the binding pocket. researchgate.net Such simulations can also reveal the role of water molecules in mediating interactions and provide data for more accurate binding free energy calculations using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). researchgate.net The insights gained from MD simulations are invaluable for validating docking results and understanding the dynamic nature of molecular recognition. nih.gov

Biological and Pharmacological Research of 8 Aminoisoquinolin 1 Ol Derivatives

Mechanisms of Action of Isoquinoline (B145761) Derivatives in Biological Systems

The biological effects of 8-aminoisoisoquinolin-1-ol derivatives are underpinned by their ability to interact with and modulate the function of various biological macromolecules. These interactions can lead to the alteration of signaling cascades, inhibition of enzymatic activity, and modulation of cellular stress responses, thereby influencing cellular fate and function.

Receptor Binding and Signaling Pathway Modulation

Derivatives of the closely related 8-hydroxyquinoline (B1678124) scaffold have been shown to interact with specific receptor systems. For instance, clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has been identified as a competitive alpha-1 (α1) adrenoceptor antagonist nih.gov. Molecular dynamics simulations have suggested that clioquinol can bind to the orthosteric binding site of the receptor nih.gov. While this provides insight into how a substituted quinoline (B57606) core can modulate receptor function, further research is needed to specifically delineate the receptor binding profiles of 8-aminoisoisoquinolin-1-ol derivatives and their subsequent impact on signaling pathways.

Enzyme Inhibition Mechanisms

A significant area of research for 8-aminoisoisoquinolin-1-ol derivatives has been their role as enzyme inhibitors. By targeting specific enzymes involved in disease pathogenesis, these compounds can exert potent pharmacological effects.

Recent studies have identified isoquinoline derivatives as promising inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling nih.gov. HPK1 is a validated target in immuno-oncology, and its inhibition can enhance anti-tumor immune responses nih.govresearchgate.netnih.gov. A novel series of isoquinoline HPK1 inhibitors was discovered through fragment-based screening, demonstrating potent biochemical and cellular activity nih.gov. Specifically, 8-aminoisoquinoline compounds have been patented for their use as HPK1 inhibitors, highlighting the therapeutic potential of this structural class in cancer immunotherapy google.com. The inhibition of HPK1 by these compounds can lead to increased T-cell activation and cytokine production, thereby promoting an immune response against cancer cells nih.gov.

Derivatives of the isoquinolinone scaffold have been extensively studied as inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, which are crucial for DNA repair mdpi.com. Thieno[2,3-c]isoquinolin-5(4H)-one, a related heterocyclic structure, is a known inhibitor of PARP-1 and has been investigated for its anti-ischemic potential nih.govnih.gov. However, this compound exhibits poor selectivity, inhibiting multiple members of the PARP family nih.govnih.gov. This lack of selectivity has spurred efforts to synthesize substituted derivatives to achieve more specific inhibition of particular PARP isoforms nih.govnih.govresearchgate.net. The development of isoform-selective PARP inhibitors is of significant interest, as it may lead to improved therapeutic profiles with fewer off-target effects. Research into aminomethylmorpholino nucleosides as PARP inhibitors has shown that selectivity towards PARP1 can be achieved, and these inhibitors can potentiate the cytotoxicity of other DNA-damaging agents mdpi.com.

Below is a table summarizing the PARP inhibitory activity of selected quinoxaline-based derivatives, which share some structural similarities and modes of action with isoquinoline-based inhibitors.

| Compound | Target | IC50 (nM) |

| 8a | PARP-1 | 2.31 |

| 5 | PARP-1 | 3.05 |

| 4 | PARP-1 | 8.73 |

| 10b | PARP-1 | 6.35-8.73 |

| 11b | PARP-1 | 6.35-8.73 |

| Olaparib (Reference) | PARP-1 | 4.40 |

| Data sourced from a study on quinoxaline-based PARP-1 inhibitors, illustrating the potency that can be achieved with related heterocyclic scaffolds mdpi.com. |

Interaction with Cellular Homeostasis and Stress Pathways (e.g., Oxidative Stress, Metallostasis, Protein Aggregation)

The 8-hydroxyquinoline scaffold, a close structural relative of 8-aminoisoisoquinolin-1-ol, is known for its ability to chelate metal ions and modulate cellular homeostasis. This has implications for diseases associated with oxidative stress and metal-induced toxicity mdpi.comrroij.com. Derivatives of 8-amino-quinoline have been designed to combine a chelating scaffold with natural antioxidants to combat oxidative stress mdpi.com. These compounds have shown cytoprotective effects in in vitro models of oxidative stress by reducing intracellular reactive oxygen species (ROS) generation mdpi.com.

Furthermore, quinoline derivatives have been investigated for their potential to inhibit protein aggregation, a pathological hallmark of many neurodegenerative diseases nih.gov. Steroid-quinoline hybrid compounds have demonstrated the ability to inhibit the self-aggregation of Aβ1–42 peptides and disaggregate pre-formed fibrils in cellular assays nih.gov. Multifunctional 8-hydroxyquinoline-appended cyclodextrins have also been developed as inhibitors of metal-induced protein aggregation researchgate.net. These findings suggest that the 8-aminoisoisoquinolin-1-ol core could be a valuable template for designing molecules that target cellular stress pathways.

Therapeutic Potential of 8-Aminoisoquinolin-1-ol Derived Compounds

The diverse mechanisms of action of 8-aminoisoisoquinolin-1-ol derivatives translate into a broad range of potential therapeutic applications. Their ability to inhibit key enzymes like HPK1 and PARP, coupled with their potential to modulate cellular stress pathways, makes them attractive candidates for drug development in several disease areas.

The inhibition of HPK1 by 8-aminoisoquinoline derivatives points to their potential as novel immunotherapeutic agents for cancer nih.govgoogle.com. By enhancing T-cell mediated immunity, these compounds could be used as monotherapy or in combination with other cancer treatments to improve patient outcomes.

The role of isoquinolinone derivatives as PARP inhibitors suggests their utility in oncology, particularly for cancers with deficiencies in DNA repair pathways, as well as in conditions such as ischemia-reperfusion injury nih.govnih.govmdpi.com. The development of isoform-selective inhibitors based on the 8-aminoisoisoquinolin-1-ol scaffold could lead to more effective and safer therapies.

Furthermore, the antioxidant and anti-aggregation properties associated with the quinoline core structure indicate a potential therapeutic role in neurodegenerative diseases like Alzheimer's and Parkinson's disease, where oxidative stress, metal dyshomeostasis, and protein aggregation are key pathological features mdpi.comnih.govnih.govnih.gov. The ability of 8-hydroxyquinoline derivatives to act as neuroprotective agents further supports this potential rroij.com.

Anticancer Activities and Molecular Mechanisms

The anticancer potential of isoquinoline and quinoline derivatives is a subject of intensive research. Studies on various analogs have revealed significant cytotoxic activity against a range of human cancer cell lines. The mechanisms underlying these effects are multifaceted and include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular processes like tubulin polymerization.

Substituted isoquinolin-1-ones have been synthesized and evaluated for their in vitro anticancer activity, with compounds like 3-Biphenyl-N-methylisoquinolin-1-one showing potent activity against five different human cancer cell lines nih.gov. Similarly, derivatives of 8-hydroxyquinoline have been investigated as potential antitumor agents. For instance, 8-hydroxy-2-quinolinecarbaldehyde demonstrated significant in vitro cytotoxicity against several human cancer cell lines, including liver, breast, and bone cancer cells, and was found to abolish the growth of hepatocellular carcinoma xenografts in mice nih.gov. The introduction of a hydroxyl group at the 8-position of the quinoline ring appears to be a key factor for antitumor effects nih.gov.

Molecular Mechanisms:

Apoptosis Induction: Many quinoline and isoquinoline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. For example, certain novel tubulin inhibitors with a quinoline structure have been shown to increase the population of cancer cells in both early and late stages of apoptosis nih.gov.

Cell Cycle Arrest: The disruption of the normal cell cycle is another common mechanism. Quinoline derivatives designed as tubulin polymerization inhibitors have been observed to cause cell cycle arrest in the G2/M phase, thereby preventing cancer cell proliferation nih.govnih.gov.

Inhibition of Tubulin Polymerization: Tubulin is a critical protein for cell division, and its inhibition is an effective anticancer strategy nih.gov. Several quinoline and isoquinoline derivatives have been identified as inhibitors of tubulin polymerization. These compounds bind to tubulin, disrupt microtubule dynamics, and ultimately lead to mitotic arrest and apoptosis nih.govresearchgate.netrsc.org. The inhibitory activity of some of these derivatives is comparable to that of known tubulin inhibitors like colchicine researchgate.net.

Interruption of Cell Migration: The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Some novel quinoline derivatives have been shown to inhibit cancer cell migration and invasion in vitro, suggesting their potential to interfere with metastatic processes mdpi.com.

| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50/MTS50) | Mechanism |

|---|---|---|---|---|

| Isoquinolin-1-one | 3-Biphenyl-N-methylisoquinolin-1-one | Various human cancer cell lines | Potent | Cytotoxicity nih.gov |

| 8-Hydroxyquinoline | 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular carcinoma) | 6.25 µg/mL | Cytotoxicity, In vivo tumor growth inhibition nih.gov |

| Quinoline Derivative | Compound 91b1 | Various cancer cell lines | Significant | Downregulation of Lumican, Inhibition of cell migration and invasion mdpi.com |

| Quinoline-8-Sulfonamide | Compound 9a | A549 (Lung cancer) | 0.496 mM | Anti-proliferative, Potential PKM2 inhibition nih.gov |

| Tetrahydropyrrolo[1,2-a]quinolin-1-one | Compound 3c | A549 (Lung cancer) | 5.9 µM | Inhibition of tubulin polymerization, Cell cycle arrest rsc.org |

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Derivatives of the 8-aminoquinoline (B160924) and 8-hydroxyquinoline frameworks have demonstrated a broad spectrum of antimicrobial activity.

Antibacterial Activity: 8-hydroxyquinoline (8HQ) and its derivatives are known to possess potent antibacterial properties. The parent 8HQ compound exhibits strong inhibitory activity against Gram-positive bacteria nih.govnih.gov. Halogenated derivatives of 8HQ, such as 7-bromo-8HQ and clioquinol, have shown enhanced activity against Gram-negative bacteria compared to the parent compound nih.govnih.gov. Furthermore, metal complexes of 8-aminoquinoline-uracils have displayed antimicrobial activities, particularly against Gram-negative bacteria like Plesiomonas shigelloides and Shigella dysenteriae nih.gov. Some newly synthesized heterocyclic derivatives of 8-hydroxyquinoline have exhibited remarkable antibacterial activity, in some cases superior to the standard antibiotic Penicillin G nih.gov.

Antifungal Activity: The antifungal potential of this class of compounds has also been documented. Several 8-quinolinamine derivatives have shown very promising activity against a range of fungi, including Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, and Aspergillus fumigatus nih.gov. The parent 8-hydroxyquinoline compound also demonstrates activity against diploid fungi and yeast nih.govnih.gov.

Antiviral Activity: The isoquinoline scaffold is a key feature in a number of compounds with antiviral properties. Research has identified isoquinolone derivatives as a new class of viral polymerase inhibitors effective against both influenza A and B viruses nih.govnih.gov. While initial hit compounds showed some cytotoxicity, further synthesis and structure-activity relationship studies led to the discovery of derivatives with greatly reduced cytotoxicity while maintaining antiviral activity nih.govnih.gov. Isoquinoline alkaloids such as berberine have also been reported to disrupt the replication of a variety of RNA and DNA viruses mdpi.com.

| Compound Class | Specific Derivative | Microorganism | Activity (MIC) |

|---|---|---|---|

| 8-Hydroxyquinoline | Parent Compound (8HQ) | Gram-positive bacteria | 3.44–13.78 µM nih.govnih.gov |

| Halogenated 8-Hydroxyquinoline | Cloxyquin | Listeria monocytogenes | 5.57 µM nih.govnih.gov |

| Halogenated 8-Hydroxyquinoline | Nitroxoline | Aeromonas hydrophila | 5.26 µM nih.govnih.gov |

| 8-Aminoquinoline-Uracil Copper Complex | 8AQ-Cu-5Iu | P. shigelloides, S. dysenteriae | Active nih.gov |

| 8-Quinolinamine | Various derivatives | Cryptococcus neoformans | IC50 = 0.67–18.64 µg/mL nih.gov |

| 8-Quinolinamine | Various derivatives | Staphylococcus aureus | IC50 = 1.33–18.9 µg/mL nih.gov |

| Isoquinolone | Compound 21 | Influenza A and B viruses | EC50 = 9.9–18.5 µM nih.gov |

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Isoquinoline derivatives have been investigated for their anti-inflammatory effects. A novel isoquinoline derivative, CYY054c, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages nih.gov. This compound reduced the release of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) nih.gov.

The mechanism of this anti-inflammatory action involves the modulation of critical inflammatory signaling pathways. CYY054c was found to inhibit the expression of nuclear factor kappa-B (NF-κB), a pivotal transcription factor that controls the expression of many pro-inflammatory genes nih.gov. By suppressing the NF-κB pathway, the compound also decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that play a significant role in the inflammatory process nih.gov. In animal models of endotoxemia, this derivative was able to alleviate the systemic inflammatory storm and improve cardiac function, suggesting its potential as a therapeutic agent for sepsis nih.gov. Other isoquinoline alkaloids have also been reported to exert anti-inflammatory effects by interfering with signaling pathways like the JAK/STAT and MAPK pathways mdpi.com.

Neuroprotective Effects and Applications in Neurodegenerative Disorders

The potential of isoquinoline and quinoline derivatives to protect neurons from damage is an emerging area of research, with particular relevance to neurodegenerative disorders such as Parkinson's disease. Although there is no curative treatment for Parkinson's, which is characterized by the loss of dopamine neurons, neuroprotective agents that can slow the progression of the disease are actively being sought nih.govscienceopen.com.

Various isoquinoline alkaloids have demonstrated a range of neuroprotective pharmacological activities nih.gov. The mechanisms behind these effects include reducing oxidative stress, regulating autophagy, inhibiting neuroinflammation, and maintaining intracellular calcium homeostasis nih.govresearchgate.net. For instance, the isoquinoline alkaloid nuciferine has been shown to protect nerve cells from oxidative damage and can cross the blood-brain barrier, a crucial property for drugs targeting the central nervous system nih.gov.

Furthermore, synthetic 8-aminoquinoline-based metal complexes are being explored as potential multifunctional neuroprotective agents. These compounds are designed to attenuate the devastating oxidative damage that is a common feature in the pathogenesis of neurodegenerative diseases nih.govacs.org. In preclinical models, certain bis-8-aminoquinoline derivatives have been shown to effectively inhibit the production of reactive oxygen species (ROS) and improve memory deficits nih.govacs.org.

Antioxidant Properties and Reactive Oxygen Species (ROS) Scavenging

An imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them leads to oxidative stress, a condition implicated in numerous diseases. Derivatives of 8-hydroxyquinoline and 8-aminoquinoline have been identified as potent antioxidants.

In a study evaluating various derivatives of 8-hydroxyquinoline, most of the tested compounds displayed antioxidant activity nih.govnih.gov. Notably, 5-amino-8-hydroxyquinoline was found to be a more potent antioxidant than the standard antioxidant α-tocopherol, with an IC50 value of 8.70 µM in a DPPH radical scavenging assay nih.govnih.govresearchgate.net.

Researchers have also designed and synthesized novel 8-aminoquinoline derivatives by linking the 8-aminoquinoline scaffold with natural antioxidant compounds like ferulic, caffeic, and lipoic acids nih.gov. These hybrid molecules were shown to effectively scavenge oxygen radicals nih.gov. The antioxidant potential was particularly enhanced by the presence of a catecholic portion (as in caffeic acid derivatives), highlighting the importance of specific structural features for ROS scavenging activity nih.gov. In cell-based models of oxidative stress, these compounds demonstrated cytoprotective effects by reducing intracellular ROS generation and decreasing markers of lipid peroxidation nih.gov. The antioxidant activity of 8-aminoquinoline derivatives may also contribute to their therapeutic effects in other conditions, such as malaria, where oxidative stress plays a role in the disease's progression nih.gov.

Immunomodulatory Properties

The ability to modulate the immune system is a significant pharmacological property. Research into the immunomodulatory effects of this compound derivatives is still in its early stages, but studies on related isoquinoline structures suggest potential in this area.

Certain isoquinoline alkaloids have been shown to possess immunomodulatory effects, particularly in the context of viral infections. For example, some alkaloids can interfere with host antiviral and inflammatory responses through key components like the interferon response, ROS production, and the production of pro- and anti-inflammatory cytokines mdpi.com. The isoquinoline alkaloid berberine, for instance, can disrupt not only viral replication but also the resulting immunological disorders mdpi.com. Additionally, some isoquinoline-related alkaloids have been reported to exert immunomodulatory effects by increasing the levels of CD8+ cells and interferon-gamma (IFN-γ) production mdpi.com. These findings suggest that the isoquinoline scaffold could be a valuable starting point for the development of new immunomodulatory agents.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. While specific SAR data for this compound are limited, extensive research on related quinoline and isoquinoline scaffolds provides valuable insights into how structural modifications influence their pharmacological effects.

For Anticancer Activity: In the case of 8-hydroxyquinoline derivatives, the substitution pattern on the quinoline ring significantly impacts anticancer activity. The introduction of a hydroxyl group at the C8 position is considered important for cytotoxicity nih.gov. For 8-hydroxyquinoline-derived Mannich bases, the pKa values of the amine donors and metal chelation capabilities are key factors modulating their anticancer activity against multidrug-resistant cells nih.gov. In a series of 1,4-naphthoquinone hybrids with 8-hydroxyquinoline, replacing a bromine atom with the 8-hydroxyquinoline moiety increased anticancer activity. Furthermore, introducing a methyl group at the C2′ position of the quinoline ring resulted in the highest cytotoxicity mdpi.com. For substituted isoquinolin-1-ones, the presence of a biphenyl group at the 3-position was associated with potent anticancer effects nih.gov.

For Antimicrobial Activity: In the context of 8-aminoquinoline antimalarials, the presence of a 6-methoxy group is known to enhance activity asm.org. The nature of the side chain at the 8-amino position is also critical; for instance, the terminal amino group in the side chain can be primary, secondary, or tertiary, and the length of the methylene chain between the two nitrogen atoms (typically 2 to 6 carbons) influences potency youtube.com. For 8-hydroxyquinoline derivatives, halogenation, particularly at the C7 position, can increase activity against Gram-negative bacteria nih.govnih.gov. The position of the amino group is also critical; moving it from the 4th to the 8th position on the quinoline ring can still yield potent compounds, creating a distinct class of agents youtube.com.

These SAR findings from closely related analogs provide a rational basis for the future design and synthesis of novel this compound derivatives with enhanced and specific biological activities.

Impact of Substituents and Structural Modifications on Biological Efficacy and Selectivity

The biological efficacy and target selectivity of derivatives based on the quinoline and isoquinoline scaffold are profoundly influenced by the nature and position of various substituents. Structural modifications are a key strategy to enhance therapeutic potential and modulate the pharmacological profile. Research into related quinoline structures provides a framework for understanding how modifications to the 8-aminoisoisoquinolin-1-ol core could impact its activity.

One effective strategy involves linking the 8-aminoquinoline core to natural antioxidant moieties such as ferulic, caffeic, and lipoic acids. This approach aims to create multi-target-directed ligands that combine the metal-chelating properties of the quinoline scaffold with the radical-scavenging capabilities of the natural acids. For example, caffeic acid derivatives of 8-aminoquinoline have demonstrated significant cytoprotective effects in in vitro models of oxidative stress.

Modifications at other positions of the quinoline ring also play a critical role. The introduction of a thiazoline ring, for instance, has been shown to yield compounds with moderate antibacterial and antifungal activities, as well as significant anti-inflammatory effects. Similarly, the strategic placement of halogen atoms, such as chlorine, on the 8-hydroxyquinoline skeleton can dramatically enhance antimicrobial potency. Dihalogenated derivatives, in particular, have shown high activity against pathogenic bacteria.

In the context of anticancer activity, substitutions on the quinoline ring system can dictate the mechanism of action and cytotoxic potency. Pyrazolo[4,3-f]quinoline derivatives have been synthesized and evaluated for their ability to inhibit topoisomerase I/IIα, crucial enzymes in DNA replication. The nature of the substituents on the pyrazole and quinoline rings determines the potency and selectivity of enzyme inhibition. For instance, certain chromeno analogues of this class have shown strong inhibition of topoisomerase IIα activity, comparable to the standard drug etoposide.

The table below summarizes the impact of various structural modifications on the biological activity of quinoline-based compounds.

| Core Scaffold Modification | Substituent/Modification | Resulting Biological Activity | Example Compound Class |

|---|---|---|---|

| 8-Aminoquinoline | Linked Natural Antioxidant Acids (e.g., Caffeic Acid) | Enhanced cytoprotective and antioxidant effects | 8-quinoline-N-substituted derivatives |

| 8-Hydroxyquinoline | Thiazoline-hydrazone moiety | Antibacterial, antifungal, and anti-inflammatory activity | 5-Acyl-8-hydroxyquinoline-thiazoline hydrazones |

| 8-Hydroxyquinoline | Halogenation (e.g., 5,7-dichloro) | Potent antimicrobial activity | Dihalogenated 8-hydroxyquinolines |

| Quinoline | Fused Pyrazole Ring (Pyrazolo[4,3-f]quinoline) | Anticancer (Topoisomerase IIα inhibition) | Pyrazolo[4,3-f]quinoline derivatives |

Rational Design Principles for Target Specificity and Potency

The development of potent and selective 8-aminoisoisoquinolin-1-ol derivatives relies on rational design principles that leverage computational tools and an understanding of structure-activity relationships (SAR). This approach moves beyond traditional screening to create molecules tailored to interact with specific biological targets.

A key principle is the use of computer-aided drug design (CADD) to explore the SAR of a compound series. For example, in the development of inhibitors for Bromodomain-containing protein 4 (BRD4), a target in cancer, rational design strategies were applied to the related 8-hydroxyquinoline scaffold. This involved using machine learning-based activity scoring functions and computational optimization of physicochemical properties to improve cellular activity and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles. This strategy successfully led to the identification of drug-like BRD4 inhibitors with potent anticancer activity. nih.gov

Another core principle is the creation of hybrid molecules that combine the pharmacophoric features of different active compounds. By merging the structural features of a known drug with the 8-hydroxyquinoline core, researchers have designed multi-target-directed ligands for complex conditions like Alzheimer's disease. These hybrids can simultaneously modulate different pathological pathways, such as metal-ion chelation and enzyme inhibition.

Furthermore, SAR studies provide guiding principles for structural modifications. It has been observed that changes to an allyl bisphenol structure can lead to benefits such as high activity, low toxicity, and improved bioavailability. biointerfaceresearch.com These empirical findings, when integrated into a rational design framework, allow for the focused synthesis of derivatives with a higher probability of success. The ultimate goal is to optimize the interaction between the ligand (the derivative) and its biological target, thereby maximizing potency while minimizing off-target effects to enhance specificity.

In Vitro and In Vivo Biological Evaluation Methodologies

A comprehensive suite of in vitro and in vivo assays is essential to characterize the pharmacological profile of 8-aminoisoisoquinolin-1-ol derivatives. These methodologies assess everything from cellular-level activity to efficacy in disease-specific animal models.

Cell-Based Assays (e.g., Cytotoxicity, Enzyme Inhibition)

Cell-based assays are fundamental for the initial screening of biological activity. Cytotoxicity assays are widely used to evaluate the antiproliferative effects of new derivatives against various human cancer cell lines. Common methods include the sulforhodamine B (SRB) assay and the MTT assay, which measure cell viability after a period of incubation with the test compound. neuroquantology.com These assays have been used to test quinoline derivatives against a panel of cancer cell lines, including those for breast cancer (MCF-7), cervical cancer (HeLaS3), and hepatocellular carcinoma (Hep3B). neuroquantology.comresearchgate.net

Enzyme inhibition assays are critical for elucidating the mechanism of action. For anticancer derivatives, researchers often test for inhibition of key enzymes like DNA topoisomerases. These assays measure the ability of a compound to prevent the enzyme from performing its catalytic function, such as relaxing supercoiled DNA. researchgate.net Other targeted enzymes for quinoline derivatives include NAD(P)H:quinone oxidoreductase 1 (NQO1), epidermal growth factor receptor (EGFR), and cyclin-dependent kinase-2 (CDK-2), which are involved in cancer cell proliferation and survival. neuroquantology.comnih.gov

The table below details common cell-based assays used in the evaluation of quinoline-type compounds.

| Assay Type | Methodology | Purpose | Example Cell Lines / Targets |

|---|---|---|---|

| Cytotoxicity | Sulforhodamine B (SRB) Assay | Measures cell protein content to determine viability | MCF-7 (Breast), KB-vin (Cervical), NUGC-3 (Gastric) |

| Cytotoxicity | MTT Assay | Measures mitochondrial metabolic activity | HeLaS3 (Cervical), PC3 (Prostate), A549 (Lung) |

| Enzyme Inhibition | Topoisomerase DNA Relaxation Assay | Evaluates inhibition of DNA unwinding | Topoisomerase I, Topoisomerase IIα |

| Enzyme Inhibition | Kinase Activity Assay | Measures inhibition of specific kinase phosphorylation | EGFR, CDK-2 |

| Antioxidant Activity | DPPH Assay | Measures radical-scavenging ability | N/A (Cell-free chemical assay) |

Antimicrobial Susceptibility Testing

To determine the antibacterial and antifungal potential of 8-aminoisoisoquinolin-1-ol derivatives, standardized antimicrobial susceptibility tests are performed. The agar dilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of a compound. The MIC is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation.

These derivatives are typically tested against a panel of clinically relevant pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). researchgate.net Antifungal activity is assessed against species such as Candida albicans and Aspergillus niger. researchgate.net The potency of the new compounds is often compared to standard reference drugs like gatifloxacin or ciprofloxacin for bacteria and ketoconazole or fluconazole for fungi. mdpi.comnih.govtandfonline.com In some studies, compounds are also evaluated for their ability to work synergistically with existing antibiotics, which is determined by calculating the Fractional Inhibitory Concentration (FIC). nih.govtandfonline.com

Preclinical Models for Disease-Specific Efficacy

Following promising in vitro results, lead compounds are advanced to preclinical in vivo models to evaluate their efficacy in a living organism. The choice of animal model is dictated by the therapeutic indication.

For anticancer research, human tumor xenograft models are widely used. In this model, human cancer cells (e.g., Hep3B hepatocellular carcinoma) are implanted subcutaneously into immunocompromised mice, such as athymic nude mice. researchgate.net After the tumor is established, the mice are treated with the test compound, and its efficacy is measured by its ability to reduce tumor size and growth compared to a control group. researchgate.netnih.govmdpi.com

For antimicrobial research, infection models are employed. For example, to test efficacy against Clostridium difficile, a mouse model of CDI can be used where the compound's ability to eradicate the bacteria and improve survival is assessed. nih.gov Similarly, for antifungal evaluation, a murine model of systemic candidiasis (infection with Candida albicans) can be used to determine if a compound can reduce the fungal burden in organs and extend the survival of the infected mice. nih.gov

In the context of neurodegenerative diseases like Alzheimer's, for which many quinoline derivatives are investigated, transgenic mouse models that express human disease-associated proteins are utilized. elsevierpure.comdrugdiscoverynews.com These models may develop key pathological features of the human disease, such as amyloid plaques or neurofibrillary tangles, allowing researchers to test whether a compound can modify the disease process. drugdiscoverynews.com Neurotoxin-based models, such as those using scopolamine to induce cognitive deficits, are also used for screening drugs with neuroprotective potential. frontiersin.org

Potential Catalytic Applications of 8 Aminoisoquinolin 1 Ol and Its Metal Complexes

8-Aminoisoquinolin-1-ol as a Ligand in Transition-Metal Catalysis

While direct studies on the catalytic applications of this compound are not extensively documented in the reviewed literature, its potential as a ligand in transition-metal catalysis can be inferred from the well-established chemistry of related bidentate N,O-ligands. Transition metal complexes are pivotal in modern organic synthesis due to their diverse reactivity in facilitating a wide array of molecular transformations. nih.gov The effectiveness of these catalysts often hinges on the nature of the supporting ligands, which can fine-tune the metal center's electronic and steric properties. rsc.org

Ligands containing both nitrogen and oxygen donor atoms, such as 8-hydroxyquinoline (B1678124) derivatives, have been successfully employed in various copper-catalyzed hydroxylation reactions of aryl halides. beilstein-journals.org The bidentate coordination of these ligands to the metal center is crucial for the catalytic activity. Similarly, this compound can form a stable five-membered ring upon chelation with a metal ion through its amino and hydroxyl groups. This chelation is anticipated to enhance the stability of the resulting metal complex and promote its catalytic efficacy.

The application of such ligands is not limited to a single type of reaction. Transition-metal-catalyzed Ullmann-type coupling reactions have emerged as an effective method for the synthesis of phenols and aryl thiols from aryl halides through C–O and C–S bond formation. beilstein-journals.org Furthermore, advancements in transition-metal-catalyzed C-H activation and functionalization reactions have become powerful tools for direct molecular modifications, and the design of appropriate ligands is central to the success of these transformations. mdpi.com Given the structural similarities and the electronic versatility, it is highly probable that this compound and its derivatives could serve as effective ligands in a range of transition-metal-catalyzed reactions, including cross-coupling, C-H activation, and oxidation/reduction processes.

Exploration of Chiral Derivatives for Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. While research specifically on chiral derivatives of this compound is limited, studies on closely related structures, such as chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, provide a strong precedent for their potential in asymmetric catalysis. mdpi.comnih.govresearchgate.net

Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal complexes for the asymmetric transfer hydrogenation (ATH) of substituted dihydroisoquinolines (DHIQs). mdpi.comnih.govresearchgate.net These DHIQs are key intermediates in the synthesis of biologically active alkaloids. In these studies, rhodium catalysts bearing these chiral ligands proved to be highly effective in terms of both reactivity and enantioselectivity. mdpi.comnih.gov Although the enantiomeric excess values obtained were modest in some cases, quantitative conversion was achieved even for sterically demanding substrates, highlighting the potential for further optimization and rational design of novel chiral catalysts. nih.gov

The synthesis of these chiral ligands often involves a key step of dynamic kinetic resolution of a precursor like 5,6,7,8-tetrahydroquinolin-8-ol, which can be achieved using enzymes such as lipase (B570770) from Candida antarctica. mdpi.comresearchgate.net This approach allows for the production of enantiopure ligands, which are crucial for achieving high enantioselectivity in catalytic reactions.

The success of these chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives in asymmetric transfer hydrogenation suggests that chiral derivatives of this compound could also be valuable ligands in a variety of asymmetric transformations. The introduction of a chiral center, for instance, at a position on the isoquinoline (B145761) backbone or as a substituent on the amino group, could create a chiral pocket around the metal center. This chiral environment can effectively discriminate between the two enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The development of such chiral ligands derived from this compound could open new avenues for the asymmetric synthesis of valuable chiral molecules.

A summary of relevant chiral ligands and their applications is presented in the table below.

| Ligand/Catalyst | Precursor/Starting Material | Metal | Reaction Type | Substrate Scope | Reference |

| CAMPY (L1) and Me-CAMPY (L2) metal complexes | 5,6,7,8-tetrahydroquinolin-8-ol | Rhodium | Asymmetric Transfer Hydrogenation (ATH) | 1-Aryl substituted-3,4-dihydroisoquinolines | mdpi.comnih.govresearchgate.net |

| Chiral Ni(II) complex | Not specified | Nickel | Asymmetric synthesis of non-natural amino acids | Fluorinated alkyl iodides | beilstein-journals.org |

| Chiral oxazaborolidines | Amino acid derived vicinal amino alcohols | Boron | Asymmetric reduction of ketones | Ketones | ru.nl |

Heterogeneous Catalysis with Isoquinoline-Functionalized Materials (Analogy to Related Systems)

Heterogeneous catalysis offers significant advantages over homogeneous catalysis, including ease of catalyst separation from the reaction mixture, catalyst recycling, and suitability for continuous flow processes. uantwerpen.be The immobilization of catalytically active species onto solid supports is a key strategy in developing robust heterogeneous catalysts. In this context, isoquinoline-functionalized materials hold promise for applications in heterogeneous catalysis, drawing analogies from related systems involving quinoline (B57606) and other N-heterocycles.

The functionalization of solid supports, such as mesoporous silica (B1680970) (e.g., MCM-41) or graphitic carbon nitride (g-C3N4), with organic moieties containing catalytically active sites is a well-established approach. researchgate.netnih.gov For instance, tungstic acid-functionalized MCM-41 has been reported as a novel mesoporous solid acid catalyst for the synthesis of isoquinoline derivatives. researchgate.net Similarly, Brønsted acid-functionalized g-C3N4 has been shown to be a promising metal-free heterogeneous catalyst for quinoline synthesis. nih.gov These examples demonstrate the feasibility of using N-heterocycle-functionalized materials as catalysts.

Metal-Organic Frameworks (MOFs) represent another class of materials that are highly suitable for creating heterogeneous single-site catalysts. uantwerpen.be By incorporating ligands with specific functionalities into the MOF structure, it is possible to create well-defined, isolated active sites. For example, MOFs functionalized with thioether ligands have been developed as heterogeneous single-site catalysts for palladium-catalyzed C-H activation reactions. uantwerpen.be

By analogy, this compound could be covalently attached to a suitable solid support, such as silica, polymers, or MOFs. The resulting isoquinoline-functionalized material could then be used to chelate metal ions, creating a heterogeneous catalyst. The porous nature of many of these supports would allow for efficient access of substrates to the active sites. The bifunctional nature of this compound (amino and hydroxyl groups) could provide strong anchoring to the support and stable coordination to the metal center.

The development of such heterogeneous catalysts based on this compound could lead to recyclable and environmentally friendly catalytic systems for a variety of organic transformations, including those currently catalyzed by homogeneous systems. mdpi.com

Future Research Directions and Emerging Applications

Novel Synthetic Methodologies for Enhanced Efficiency, Sustainability, and Atom Economy

Traditional synthetic routes for isoquinoline (B145761) frameworks, such as the Bischler–Napieralski or Pictet–Spengler reactions, often involve multiple steps, harsh conditions, and hazardous reagents, leading to poor atom economy and significant environmental impact. nih.gov Future research into the synthesis of 8-Aminoisoquinolin-1-ol and its derivatives will prioritize the integration of green chemistry principles to overcome these limitations. nih.govrsc.org

Key areas of development include:

Energy-Efficient Processes: Microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields for various isoquinoline derivatives. nih.govresearchgate.netnih.gov The application of microwave irradiation to the synthesis of the this compound core could offer a more efficient alternative to conventional heating.

Continuous Flow Chemistry: Flow reactors provide enhanced safety, scalability, and precise control over reaction parameters compared to batch methods. researchgate.net The development of continuous flow processes for quinoline (B57606) and isoquinoline synthesis is an active area of research, and adapting these technologies could enable safer and more scalable production of this compound derivatives. vapourtec.comacs.orgrsc.org

Atom Economy: A central tenet of green chemistry is maximizing the incorporation of all reactant atoms into the final product. wikipedia.orgacs.orgacs.org Future synthetic strategies will focus on addition and cycloaddition reactions that minimize the formation of byproducts, in contrast to substitution or elimination reactions which inherently generate waste. wikipedia.orgprimescholars.com The design of catalytic cycles using transition metals or organocatalysts that promote atom-economical transformations will be crucial. nih.gov

Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems

A critical frontier in the study of this compound is the identification of its precise molecular targets and the elucidation of its mechanism of action in biological systems. Understanding how a small molecule exerts its effects is fundamental to its development as a therapeutic agent or research tool. nih.gov While its structural similarity to other bioactive quinolines suggests potential activities, dedicated mechanistic studies are required.

Future research will likely employ a multi-faceted approach to target identification: broadinstitute.org

Direct Biochemical Methods: Techniques like affinity chromatography, where a derivative of this compound is immobilized to "pull down" its binding partners from cell lysates, provide direct evidence of interaction. nih.govresearchgate.net

Genetic and Genomic Approaches: Modern genetic tools, particularly CRISPR-based screening, can identify genes that, when knocked down or overexpressed, alter cellular sensitivity to a compound. nih.gov This can reveal the pathways and protein complexes that the molecule modulates.

Computational Inference: By comparing the phenotypic or gene-expression profiles induced by this compound with those of reference compounds with known targets, researchers can generate robust hypotheses about its mechanism of action. nih.govbroadinstitute.org

Proteomics-Based Methods: Label-free techniques such as the Cellular Thermal Shift Assay (CETSA) or Drug Affinity Responsive Target Stability (DARTS) can identify target engagement by observing how the compound stabilizes proteins against heat or proteolysis, respectively. researchgate.netacs.org

Development of Multi-Target Directed Ligands and Hybrid Molecules

The traditional "one molecule-one target" paradigm is often insufficient for treating complex, multifactorial diseases like neurodegenerative disorders or cancer. nih.gov This has led to the rise of Multi-Target Directed Ligands (MTDLs), single molecules designed to modulate multiple biological targets simultaneously. The 8-hydroxyquinoline (B1678124) scaffold, a close structural analog of this compound, has proven to be a highly successful template for designing MTDLs, particularly for Alzheimer's disease. nih.govnih.govresearchgate.net

Derivatives of 8-hydroxyquinoline have been shown to concurrently:

Inhibit key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). nih.govnih.gov

Inhibit the β-secretase activity of cathepsin B. nih.gov

Chelate metal ions such as copper(II) and zinc(II), which are implicated in amyloid-β plaque formation. nih.govresearchgate.net

Prevent amyloid-β aggregation and exert antioxidant effects. nih.govscispace.com

The this compound scaffold, possessing similar metal-chelating and hydrogen-bonding functionalities, represents an outstanding candidate for the development of the next generation of MTDLs. Future research will focus on creating hybrid molecules that combine the this compound core with other pharmacophores to create novel therapeutics with synergistic or additive effects.

| Target Class | Specific Target Example | Therapeutic Area |

| Enzymes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Alzheimer's Disease |

| Monoamine Oxidase B (MAO-B) | Alzheimer's Disease, Parkinson's Disease | |

| Cathepsin B (β-secretase activity) | Alzheimer's Disease | |

| Pathological Aggregates | Amyloid-β (Aβ) peptide | Alzheimer's Disease |

| Metal Ions | Copper (Cu²⁺), Zinc (Zn²⁺) | Neurodegenerative Diseases |

Advanced Computational Approaches for Rational Drug Design and Material Science Prediction

Computer-aided drug design (CADD) has become an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. researchgate.net For this compound, advanced computational approaches will be instrumental in rationally designing derivatives with desired properties, thereby reducing the time and cost associated with laboratory synthesis and screening.

Key computational strategies include:

Density Functional Theory (DFT): DFT calculations are used to understand the fundamental electronic structure, reactivity, and spectroscopic properties of the this compound scaffold. scirp.orguantwerpen.benih.gov This knowledge can predict sites of reactivity, stability, and potential metabolic liabilities. uantwerpen.be